G-5555 is a selective inhibitor of p21-activated kinase 1, commonly referred to as PAK1. This compound is characterized by its high affinity for group 1 PAK isoforms, which include PAK1, PAK2, and PAK3. The chemical structure of G-5555 is denoted by its CAS number 1648863-90-4. G-5555 has demonstrated significant potency in inhibiting PAK1, with an inhibition constant (K_i) of 3.7 nM and an IC50 value of 69 nM in the pMEK cellular assay, indicating its effectiveness in modulating signaling pathways associated with tumorigenesis and cancer progression .
The molecule possesses a pyrido[2,3-d]pyrimidine core, a structural motif present in several known kinase inhibitors. Further research could explore if this compound exhibits inhibitory activity against specific kinases.
The presence of various functional groups, including chloro, methyl, and amine moieties, suggests potential for modification and optimization of the compound's properties for drug development purposes [].
If the compound demonstrates biological activity, studies could be designed to identify its molecular target(s). This would provide valuable insights into its mechanism of action.
G-5555 primarily functions through the inhibition of serine/threonine kinases, specifically targeting the PAK family. By binding to the ATP-binding site of PAK1, G-5555 interferes with the kinase's activity, preventing it from phosphorylating downstream substrates involved in various cellular processes such as growth, survival, and motility. The compound's mechanism of action can be summarized as follows:
G-5555 exhibits significant biological activity by inhibiting the proliferation of cancer cells through its action on PAK1. Studies have shown that G-5555 can reduce cell viability in various cancer cell lines, highlighting its potential as an anti-cancer agent . Additionally, G-5555 has been implicated in modulating pathways associated with apoptosis and metastasis, making it a compound of interest in cancer research.
The synthesis of G-5555 involves several steps that typically include:
Specific synthetic routes may vary depending on the desired yield and purity levels .
G-5555 is primarily researched for its applications in oncology due to its ability to inhibit PAK1 and related pathways involved in tumorigenesis. Potential applications include:
Interaction studies involving G-5555 have focused on its effects on various kinases and signaling pathways. Research indicates that while G-5555 selectively inhibits PAK1, it also affects other kinases at higher concentrations, which may lead to off-target effects . Understanding these interactions is crucial for evaluating the therapeutic window and potential side effects associated with G-5555.
G-5555 shares structural and functional similarities with several other compounds that target PAK kinases or related pathways. Here are some notable compounds:
| Compound Name | Target Kinase | K_i (nM) | Unique Features |
|---|---|---|---|
| G-5560 | PAK1 | 4.0 | Slightly less selective than G-5555 |
| IPA-3 | PAK1 | 50 | Irreversible inhibitor |
| FRAX597 | PAK4 | 10 | Selective for PAK4 with potential neuroprotective effects |
G-5555 is unique due to its high selectivity for group 1 PAKs, particularly PAK1, which enhances its potential as a therapeutic agent with minimized off-target effects compared to other inhibitors .
G-5555 represents a complex heterocyclic compound with the systematic International Union of Pure and Applied Chemistry name: 8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one [1] [3]. This nomenclature reflects the compound's sophisticated molecular architecture, incorporating multiple heterocyclic ring systems and functional groups that contribute to its unique chemical and biological properties.
The molecular structure of G-5555 is characterized by a central pyrido[2,3-d]pyrimidin-7-one core scaffold, which serves as the primary pharmacophore . This bicyclic system consists of a pyridine ring fused to a pyrimidine ring, with a carbonyl group at the 7-position [12]. The compound's three-dimensional structure has been elucidated through X-ray crystallography studies, revealing important structural details about its binding interactions [19].
The stereochemical configuration of G-5555 includes a trans-configuration at the 5-amino-1,3-dioxanyl substituent, which is critical for its biological activity [1] [3]. The compound's Chemical Abstracts Service registry number is 1648863-90-4, and it is cataloged in PubChem under the identifier 91664373 [1] [5].
The molecular formula C25H25ClN6O3 defines the elemental composition of G-5555, with a molecular weight of 492.96 grams per mole [1] [5] [21]. This formula indicates the presence of 25 carbon atoms, 25 hydrogen atoms, one chlorine atom, six nitrogen atoms, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H25ClN6O3 |
| Molecular Weight | 492.96 g/mol |
| Chemical Abstracts Service Number | 1648863-90-4 |
| PubChem Identifier | 91664373 |
| International Chemical Identifier Key | ZBCMHWUFWQFPLV-UHFFFAOYSA-N |
The structural features of G-5555 can be divided into four distinct regions: the pyrido[2,3-d]pyrimidin-7-one core, the 2-chloro-4-(6-methylpyridin-2-yl)phenyl substituent, the methylamino group, and the trans-5-amino-1,3-dioxan-2-yl moiety [1] [3]. Each of these structural elements contributes specific chemical properties and biological activities to the overall molecule.
The Simplified Molecular-Input Line-Entry System representation of G-5555 is: CNC1=NC=C2C=C(C3=C(C=C(C4=CC=CC(C)=N4)C=C3)Cl)C(N(C2=N1)C[C@H]5OCC@@HN)=O [5] [11]. This notation captures the complete connectivity and stereochemistry of the molecule, including the specific spatial arrangement of atoms that is crucial for its biological function.
The trans-5-amino-1,3-dioxanyl moiety represents a critical structural component of G-5555, contributing significantly to its binding affinity and selectivity for p21-activated kinase 1 [19]. This six-membered heterocyclic ring contains two oxygen atoms in the 1 and 3 positions, with an amino group attached at the 5-position in a trans-configuration relative to the methyl linkage to the pyrido[2,3-d]pyrimidin core [1] [3].
X-ray crystallographic analysis has revealed that the 5-amino-1,3-dioxanyl motif makes a bifurcated hydrogen bond interaction with the backbone carbonyl of Asp393 and a water molecule, which in turn forms a hydrogen bond with the side chain of Asn394 in the p21-activated kinase 1 binding site [19]. Interestingly, the two annular oxygen atoms of the dioxane ring do not make any observable interactions within the binding pocket, suggesting that their primary role is structural rather than direct binding [19].
The incorporation of this polar, unorthodox low pKa moiety was a deliberate design strategy to improve the compound's physicochemical properties while maintaining potent biological activity [19]. The amino group provides hydrogen bonding capability, while the dioxane ring system contributes to the molecule's three-dimensional shape and conformational rigidity [9]. This structural feature distinguishes G-5555 from other p21-activated kinase inhibitors and contributes to its unique selectivity profile [7].
The synthesis and incorporation of the 5-amino-1,3-dioxanyl group involves specific stereochemical considerations, as the trans-configuration is essential for optimal binding interactions [9]. This moiety represents an innovative approach to kinase inhibitor design, demonstrating how unconventional polar groups can be successfully integrated into small molecule therapeutics [19].
The physicochemical parameters of G-5555 have been carefully characterized to understand its drug-like properties and potential for pharmaceutical development [1] [5] [21]. The calculated logarithm of the partition coefficient (LogP) for G-5555 is 3.22422, indicating moderate lipophilicity that supports membrane permeability while maintaining aqueous solubility under appropriate conditions [5].
| Parameter | Value | Significance |
|---|---|---|
| Molecular Weight | 492.96 g/mol | Within optimal range for oral bioavailability |
| LogP | 3.22 | Moderate lipophilicity |
| Topological Polar Surface Area | 117.18 Ų | Suitable for membrane permeability |
| Hydrogen Bond Acceptors | 9 | Multiple binding sites |
| Hydrogen Bond Donors | 2 | Limited donor capacity |
| Rotatable Bonds | 5 | Moderate flexibility |
The topological polar surface area of G-5555 is calculated to be 117.18 square angstroms, which falls within the range typically associated with good membrane permeability and oral bioavailability [5]. This parameter is particularly important for predicting the compound's ability to cross biological membranes and reach its intracellular target.
G-5555 contains nine hydrogen bond acceptor sites and two hydrogen bond donor sites, reflecting its capacity for extensive intermolecular interactions [5]. The relatively low number of hydrogen bond donors compared to acceptors suggests that the compound may have favorable pharmacokinetic properties, as excessive hydrogen bonding can impede membrane permeability [5].
The compound exhibits five rotatable bonds, indicating moderate molecular flexibility that allows for conformational adaptation during binding interactions while maintaining sufficient rigidity for selective target recognition [5]. This balance between flexibility and rigidity is crucial for achieving both potency and selectivity in kinase inhibitor design [7].
The spectroscopic characterization of G-5555 involves multiple analytical techniques that provide detailed information about its molecular structure and purity [1] [12] [25]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and purity assessment of the compound.
In proton nuclear magnetic resonance spectroscopy, G-5555 exhibits characteristic signals corresponding to its diverse structural components [12]. The pyrido[2,3-d]pyrimidin-7-one core typically displays aromatic proton signals in the 7.5-8.7 parts per million region, consistent with other compounds containing this heterocyclic system [12] [30]. The methylamino group appears as a characteristic singlet signal, while the dioxane ring protons contribute multiple signals reflecting the ring's chair conformation and the stereochemistry of the amino substituent [13] [27].
Carbon-13 nuclear magnetic resonance analysis provides complementary structural information, with the carbonyl carbon of the pyrido[2,3-d]pyrimidin-7-one appearing in the 170-175 parts per million range, typical for amide carbonyls in similar heterocyclic systems [12] [30]. The dioxane ring carbons appear in the aliphatic region, with the carbon bearing the amino group showing characteristic downfield shift due to the electron-withdrawing effect of the nitrogen [27].
Infrared spectroscopy of G-5555 reveals characteristic absorption bands that confirm the presence of key functional groups [25] [28]. The amino group stretching vibrations typically appear in the 3300-3500 reciprocal centimeters region, while the carbonyl stretching of the pyrido[2,3-d]pyrimidin-7-one core appears around 1650-1680 reciprocal centimeters [12] [25]. The aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 reciprocal centimeters range, and the aliphatic carbon-hydrogen stretches appear below 3000 reciprocal centimeters [25].
Ultraviolet-visible spectroscopy provides information about the compound's electronic transitions and chromophoric properties [26]. The extended conjugated system of G-5555, including the pyrido[2,3-d]pyrimidin core and the substituted phenyl groups, results in characteristic absorption bands in the ultraviolet region that can be used for quantitative analysis and purity assessment [26].